molecular formula C13H20OS B7994222 4-Methyl-3-iso-pentoxyphenyl methyl sulfide

4-Methyl-3-iso-pentoxyphenyl methyl sulfide

Cat. No.: B7994222
M. Wt: 224.36 g/mol
InChI Key: JSOAYBXLRXGSJI-UHFFFAOYSA-N
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Description

4-Methyl-3-iso-pentoxyphenyl methyl sulfide is an organic compound characterized by its unique structural features, including a methyl group, an iso-pentoxy group, and a methyl sulfide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-iso-pentoxyphenyl methyl sulfide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, iso-pentanol, and methyl sulfide.

    Etherification: The first step involves the etherification of 4-methylphenol with iso-pentanol in the presence of an acid catalyst, such as sulfuric acid, to form 4-methyl-3-iso-pentoxyphenol.

    Thioetherification: The second step involves the reaction of 4-methyl-3-iso-pentoxyphenol with methyl sulfide in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-iso-pentoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfide group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium iodide, acetone as solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4-Methyl-3-iso-pentoxyphenyl methyl sulfide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyl-3-iso-pentoxyphenyl methyl sulfide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl methyl sulfide: Lacks the iso-pentoxy group, making it less sterically hindered.

    3-Iso-pentoxyphenyl methyl sulfide: Lacks the methyl group, affecting its reactivity and properties.

Properties

IUPAC Name

1-methyl-2-(3-methylbutoxy)-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-10(2)7-8-14-13-9-12(15-4)6-5-11(13)3/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOAYBXLRXGSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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